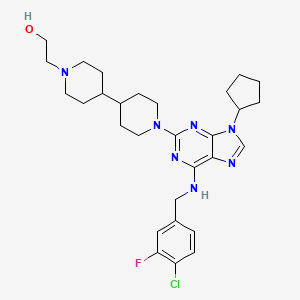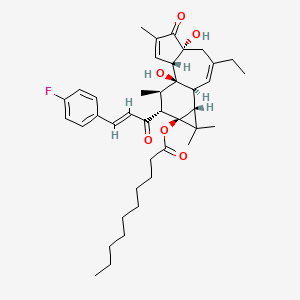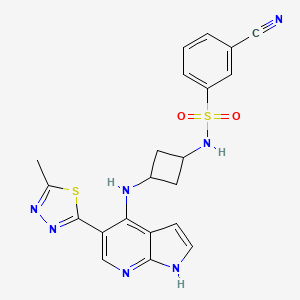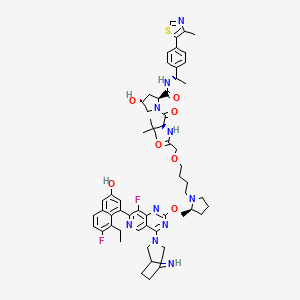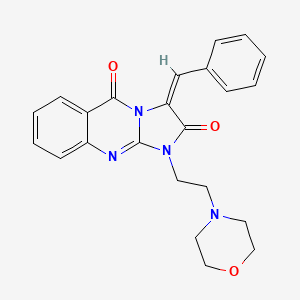
Topoisomerase I inhibitor 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase I inhibitor 12 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, recombination, and repair. By inhibiting this enzyme, the compound interferes with the DNA processes, leading to DNA damage and cell death. This makes it a valuable agent in cancer treatment, as it can selectively target rapidly dividing cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 12 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in these reactions include thionyl chloride, pyridine, and various phenols .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Topoisomerase I inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Topoisomerase I inhibitor 12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA replication and repair. In biology, it helps in understanding the cellular processes involved in cancer progression. In medicine, it is a crucial component of chemotherapy regimens for various cancers, including colon, ovarian, and lung cancers. In industry, it is used in the development of new anticancer drugs and formulations .
Wirkmechanismus
The mechanism of action of topoisomerase I inhibitor 12 involves binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This results in the accumulation of DNA breaks, leading to apoptosis or programmed cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Topoisomerase I inhibitor 12 can be compared with other similar compounds, such as irinotecan and topotecan. While all these compounds target topoisomerase I, this compound may have unique structural features that enhance its efficacy or reduce its toxicity. Other similar compounds include camptothecin derivatives like gimatecan and homocamptothecin, as well as non-camptothecin inhibitors like edotecarin and indenoisoquinolines .
Conclusion
This compound is a promising compound with significant potential in cancer treatment. Its ability to target topoisomerase I and induce DNA damage makes it a valuable tool in chemotherapy. Ongoing research and development efforts continue to explore its full potential and optimize its use in clinical settings.
Eigenschaften
Molekularformel |
C23H22N4O3 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(3E)-3-benzylidene-1-(2-morpholin-4-ylethyl)imidazo[2,1-b]quinazoline-2,5-dione |
InChI |
InChI=1S/C23H22N4O3/c28-21-18-8-4-5-9-19(18)24-23-26(11-10-25-12-14-30-15-13-25)22(29)20(27(21)23)16-17-6-2-1-3-7-17/h1-9,16H,10-15H2/b20-16+ |
InChI-Schlüssel |
WMMBGUDKHYSXMC-CAPFRKAQSA-N |
Isomerische SMILES |
C1COCCN1CCN2C(=O)/C(=C\C3=CC=CC=C3)/N4C2=NC5=CC=CC=C5C4=O |
Kanonische SMILES |
C1COCCN1CCN2C(=O)C(=CC3=CC=CC=C3)N4C2=NC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
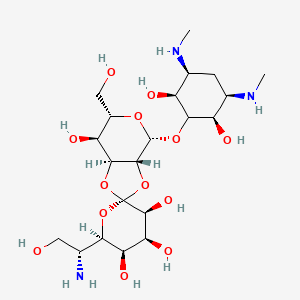
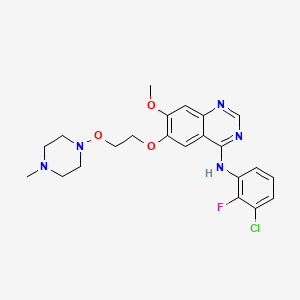
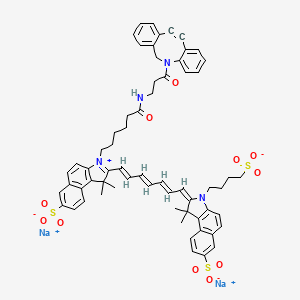
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
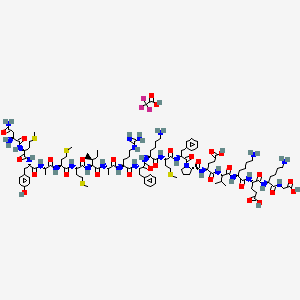
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
